6-amino-1-(3-fluorophenyl)pyrimidine-2,4(1H,3H)-dione
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Description
6-amino-1-(3-fluorophenyl)pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C10H8FN3O2 and its molecular weight is 221.191. The purity is usually 95%.
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Scientific Research Applications
Supramolecular Assemblies
The dihydropyrimidine-2,4-(1H,3H)-dione functionality serves as a module for novel crown-containing hydrogen-bonded supramolecular assemblies. Pyrimidine derivatives have been synthesized and investigated as suitable ligands for co-crystallization with macrocyclic cations, forming 2D and 3D networks through extensive hydrogen-bonding intermolecular interactions. These structures incorporate crown units, demonstrating the potential of pyrimidine derivatives in the formation of complex supramolecular architectures (Fonari et al., 2004).
Synthesis of Pyrimido[4,5-d]pyrimidin-2,4-diones
The reaction of 6-amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione with primary aromatic or heterocyclic amines and aldehydes results in the formation of pyrimido[4,5-d]pyrimidin-2,4-dione ring systems. These reactions showcase the versatility of pyrimidine derivatives in synthesizing complex heterocyclic compounds, which could have various scientific and industrial applications (Hamama et al., 2012).
Optical and Nonlinear Optical Properties
An experimental and computational study of pyrimidine-based bis-uracil derivatives revealed their potential for optical, nonlinear optical (NLO), and drug discovery applications. The study encompassed antimicrobial and photoluminescence evaluations, molecular docking, and assessments of kinetic, thermal stabilities, and NLO properties, suggesting these compounds as efficient candidates for NLO device fabrications (Mohan et al., 2020).
Heterocycle Derivatives Synthesis
The efficient synthesis of (hydroxybenzoyl)pyrido[2,3-d]pyrimidine heterocycle derivatives highlights the potential of pyrimidine analogs in creating compounds with varied structural and spectral characteristics. These derivatives have been analyzed using spectral techniques and computational methods to understand their electronic structures, providing insights into their reactivity and potential applications (Ashraf et al., 2019).
Urease Inhibition
Synthesized pyrido[1,2-a]pyrimidine-2,4(3H)-dione derivatives exhibited urease inhibition, indicating their potential as antibacterial agents. The study of these compounds contributes to the search for new urease inhibitors with potential applications in agriculture and medicine (Rauf et al., 2010).
Properties
IUPAC Name |
6-amino-1-(3-fluorophenyl)pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FN3O2/c11-6-2-1-3-7(4-6)14-8(12)5-9(15)13-10(14)16/h1-5H,12H2,(H,13,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLQJKIANSVCQHJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)N2C(=CC(=O)NC2=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.